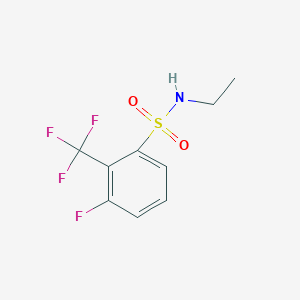
5-Amino-3-(propan-2-YL)-1,2-oxazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-3-(propan-2-YL)-1,2-oxazole-4-carboxylic acid is a heterocyclic compound that contains an oxazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both amino and carboxylic acid functional groups makes it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(propan-2-YL)-1,2-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(propan-2-yl)-1,2-oxazole-4-carboxylic acid with ammonia or an amine source to introduce the amino group. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of microwave-assisted synthesis to reduce reaction times and improve yields. The choice of method depends on the desired scale of production and the specific requirements of the end-use application.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-(propan-2-YL)-1,2-oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides, esters, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as acyl chlorides or anhydrides are used for acylation reactions, while alkyl halides are used for alkylation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylic acid group can yield alcohols or aldehydes.
Scientific Research Applications
5-Amino-3-(propan-2-YL)-1,2-oxazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the study of enzyme inhibitors or as a ligand in biochemical assays.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 5-Amino-3-(propan-2-YL)-1,2-oxazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved can vary, but often include key enzymes or receptors involved in metabolic pathways or signal transduction.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1,2,4-triazole: Another heterocyclic compound with similar applications in medicinal chemistry and organic synthesis.
5-Amino-2-methyl-1,3-oxazole: A related compound with a different substitution pattern on the oxazole ring.
5-Amino-3-methylisoxazole:
Uniqueness
5-Amino-3-(propan-2-YL)-1,2-oxazole-4-carboxylic acid is unique due to its specific substitution pattern, which can confer different chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for the development of new materials and pharmaceuticals.
Properties
Molecular Formula |
C7H10N2O3 |
|---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
5-amino-3-propan-2-yl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C7H10N2O3/c1-3(2)5-4(7(10)11)6(8)12-9-5/h3H,8H2,1-2H3,(H,10,11) |
InChI Key |
GTXQPSZEHUVQQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC(=C1C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({[(Tert-butoxy)carbonyl]amino}oxy)butanoic acid](/img/structure/B13212543.png)
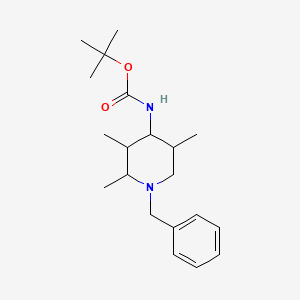
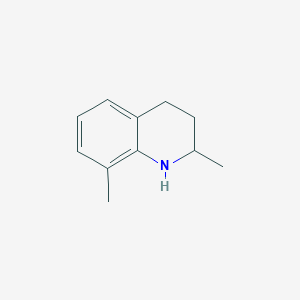
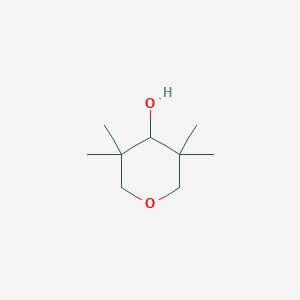
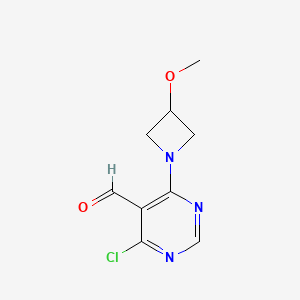
![5-Ethyl-3-{octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-1,2,4-oxadiazole](/img/structure/B13212558.png)
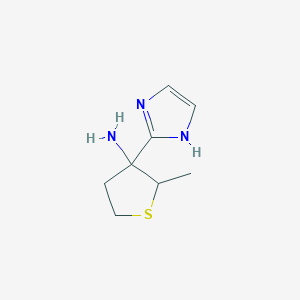

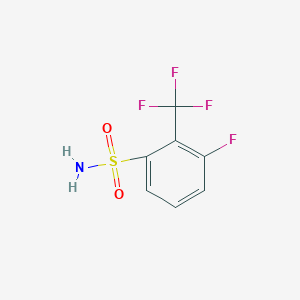
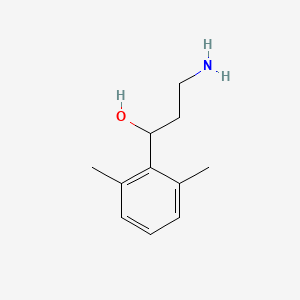
![3-(2-Aminoethyl)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13212600.png)


